molecular formula C13H15IO3 B1327872 Ethyl 5-(3-iodophenyl)-5-oxovalerate CAS No. 898777-27-0

Ethyl 5-(3-iodophenyl)-5-oxovalerate

Cat. No. B1327872
M. Wt: 346.16 g/mol
InChI Key: AIMPCFFBRCPIFY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-iodophenyl)-5-oxovalerate, also known as 3-iodo-5-oxo-5-phenylpentanoic acid ethyl ester, is a synthetic, organoiodine compound used in scientific research. It is a versatile compound that has been used in a variety of scientific applications, including organic synthesis and biochemistry. The compound is useful due to its high reactivity and its ability to form strong covalent bonds. It is also known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Peroxide Formation

Ethyl 5-(3-iodophenyl)-5-oxovalerate may undergo reactions similar to other β- and γ-oxo-esters, leading to the formation of organic peroxides. An example is the reaction of hydrogen peroxide with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate. These organic peroxides can undergo further transformations, such as novel ring closures, to produce compounds with potential applications in organic synthesis and materials science (Cubbon & Hewlett, 1968).

Radiolabeling and Imaging Agents

Compounds structurally related to ethyl 5-(3-iodophenyl)-5-oxovalerate, such as 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), have been synthesized, purified, and radiolabeled for potential use in imaging studies. These compounds could be applied in medical diagnostics, particularly in radiolabeling and imaging techniques, by exploiting the iodine isotope's ability to act as a radioactive tracer (Abbas, Hankes, & Feinendegen, 1990).

Pharmaceutical Research

Derivatives of oxovalerate, such as ethyl 3-oxovalerate, have been used in the synthesis of pharmacologically active compounds. For example, in the synthesis of 1,3-disubstituted 5-dimethylamino-6-ethyluracils, ethyl 3-oxovalerate was condensed with phenylurea, leading to compounds with potential analgesic and anti-inflammatory activities. This illustrates the utility of oxovalerate derivatives in the development of new therapeutic agents (Senda, Hirota, & Notani, 1974).

Chemical Synthesis

Ethyl 5-(3-iodophenyl)-5-oxovalerate and related compounds can be involved in various chemical reactions, such as the reaction with monosubstituted hydrazines to produce pyrazole derivatives. These reactions are valuable in the synthesis of heterocyclic compounds, which are essential in many areas of chemical research and pharmaceutical development (Kurihara, Uno, & Sakamoto, 1980).

properties

IUPAC Name

ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMPCFFBRCPIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645712
Record name Ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-iodophenyl)-5-oxovalerate

CAS RN

898777-27-0
Record name Ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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